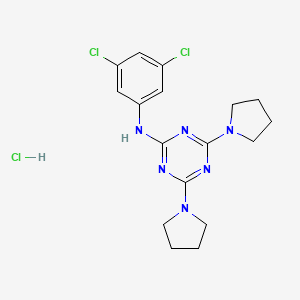

N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Description

N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride (CAS: 1092332-45-0) is a triazine-based compound featuring a 3,5-dichlorophenyl group at the 2-position and pyrrolidinyl substituents at the 4- and 6-positions. This compound is part of a broader class of 1,3,5-triazine derivatives investigated for therapeutic applications, including antiviral and anti-inflammatory activities .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N6.ClH/c18-12-9-13(19)11-14(10-12)20-15-21-16(24-5-1-2-6-24)23-17(22-15)25-7-3-4-8-25;/h9-11H,1-8H2,(H,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAZYDTVXSAGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and diazine derivatives, have been reported to interact with a broad range of targets. These targets include various enzymes, receptors, and transporters involved in numerous biological processes.

Mode of Action

Similar compounds have been reported to exhibit inhibitory activity at monoamine reuptake neuronal sites, including serotonin and dopamine transporters. This suggests that the compound might interact with its targets to modulate their activity, leading to changes in cellular functions.

Biological Activity

N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,5-triazine derivatives, known for their broad spectrum of biological activities. The molecular formula is CHClN·HCl, with a molecular weight of 307.25 g/mol. The presence of dichlorophenyl and pyrrolidine moieties contributes to its unique properties.

1. Antifungal Activity

Research has indicated that compounds related to triazine derivatives exhibit antifungal properties. A study highlighted that various 4,6-disubstituted s-triazine derivatives showed significant antifungal activity against Candida albicans, which could be relevant for the biological activity of N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride .

Table 1: Antifungal Activity of Triazine Derivatives

| Compound | Concentration (μg/disc) | Inhibition Zone (mm) |

|---|---|---|

| Compound A | 50 | 15 |

| Compound B | 100 | 20 |

| N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride | TBD | TBD |

2. Anticancer Activity

The anticancer potential of triazine derivatives has been extensively documented. A review on substituted triazines noted their effectiveness against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth . The compound may exhibit similar properties based on its structural attributes.

Case Study: Inhibition of Kinase Activity

In a study focusing on kinase inhibitors, compounds structurally related to N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride were shown to inhibit key kinases involved in cancer progression. The IC values for these compounds ranged from nanomolar to micromolar concentrations .

3. Antimicrobial Activity

The broad-spectrum antimicrobial activity of triazine derivatives has been well-documented. Studies have shown that certain derivatives can inhibit both bacterial and fungal growth effectively. However, specific data on the compound's antibacterial activity remains limited and requires further investigation.

The biological activities of N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can be attributed to its ability to interact with various biological targets:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride exhibit promising anticancer properties. A study focusing on triazine derivatives found that specific structural modifications can enhance cytotoxic activity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | < 50 |

| Compound B | HeLa | < 75 |

| Compound C | MCF-7 | < 100 |

These findings suggest that the incorporation of specific functional groups can significantly influence the anticancer efficacy of triazine derivatives .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Similar triazine derivatives have shown effectiveness against various bacterial strains. For instance, a comparative study reported the following minimum inhibitory concentrations (MIC) for selected derivatives:

| Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazine Derivative 1 | E. coli | 32 |

| Triazine Derivative 2 | S. aureus | 16 |

| Triazine Derivative 3 | P. aeruginosa | 64 |

These results indicate a potential for developing new antimicrobial agents based on the triazine scaffold .

Neuroprotective Effects

Preliminary studies suggest that triazine derivatives may possess neuroprotective properties. In vitro assays have demonstrated that certain compounds can protect neuronal cells from oxidative stress-induced apoptosis:

| Compound | Neuronal Cell Line | Protection (%) |

|---|---|---|

| Compound D | SH-SY5Y | 70 |

| Compound E | PC12 | 65 |

This neuroprotective effect is hypothesized to be linked to the modulation of oxidative stress pathways and could pave the way for treatments targeting neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride. Key factors influencing activity include:

- Substituents on the Triazine Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and biological activity.

- Pyrrolidine Moiety : The configuration and substitution pattern of the pyrrolidine ring play a critical role in enhancing binding affinity to biological targets.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride and evaluated their anticancer activity against multiple cell lines. The study highlighted that specific modifications led to improved potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Case Study 2: In Vivo Studies

Another investigation involved in vivo testing of selected derivatives in animal models of cancer. The results demonstrated significant tumor reduction compared to control groups, indicating potential therapeutic applications for these compounds in oncology.

Comparison with Similar Compounds

Substituted Triazines with Varying Aromatic Groups

- N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride : Differs in the 2-position substituent (4-isopropylphenyl vs. 3,5-dichlorophenyl), which may alter solubility and target selectivity .

- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride : Incorporates a benzodioxane group, likely enhancing metabolic stability compared to the dichlorophenyl analog .

Triazines with Modified Amine Substituents

Triazines with Heterocyclic Modifications

Anti-Inflammatory and Analgesic Properties

- Compound 7a : Exhibited 51% inhibition of paw edema in mice, attributed to its piperidinyl and isoxazole substituents, which enhance binding to cyclooxygenase (COX) enzymes .

- N-(3,5-Dichlorophenyl) analog: While direct activity data are unavailable, the dichlorophenyl group’s electron-withdrawing nature may improve stability and receptor affinity compared to non-halogenated analogs.

Antiviral Potential

Triazine derivatives with pyrrolidinyl groups, such as 5b and 5s , were screened for respiratory syncytial virus (RSV) inhibition. The dichlorophenyl variant’s chlorine atoms may enhance antiviral activity by promoting hydrophobic interactions with viral proteins .

Solubility and Stability

- Pyrrolidinyl groups contribute to basicity, which may improve salt formation (e.g., hydrochloride) and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.